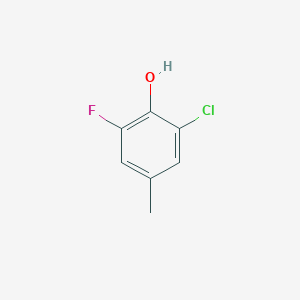
2-Chloro-6-fluoro-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoro-4-methylphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-methylphenol can be achieved through several methods. One common approach involves the chlorination and fluorination of 4-methylphenol. The process typically includes the following steps:
Chlorination: 4-methylphenol is reacted with a chlorinating agent, such as chlorine gas, in the presence of a catalyst like ferric chloride (FeCl3) to introduce the chlorine atom at the desired position.
Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent, such as hydrogen fluoride (HF) or a fluorine-containing compound, to introduce the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-fluoro-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenolic group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of hydroxylated phenols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated phenols.
Applications De Recherche Scientifique
2-Chloro-6-fluoro-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-fluoro-4-methylphenol involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The phenolic group can form hydrogen bonds with biological molecules, affecting their stability and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methylphenol: Lacks the fluorine atom, resulting in different reactivity and applications.
4-Fluoro-2-methylphenol: Lacks the chlorine atom, leading to variations in chemical behavior.
2,4-Dichloro-6-fluorophenol: Contains an additional chlorine atom, affecting its chemical properties.
Uniqueness
2-Chloro-6-fluoro-4-methylphenol is unique due to the specific combination of chlorine, fluorine, and methyl groups on the phenol ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H6ClFO |
|---|---|
Poids moléculaire |
160.57 g/mol |
Nom IUPAC |
2-chloro-6-fluoro-4-methylphenol |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
Clé InChI |
GRTDEVUTHLFMNB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


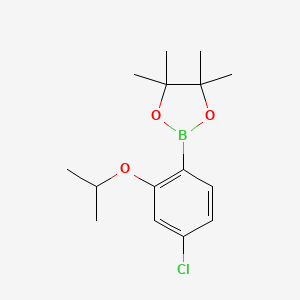
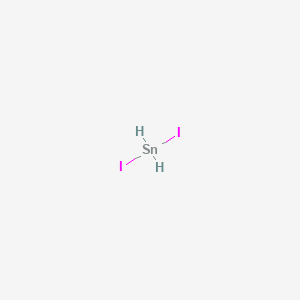
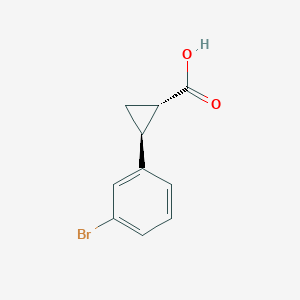
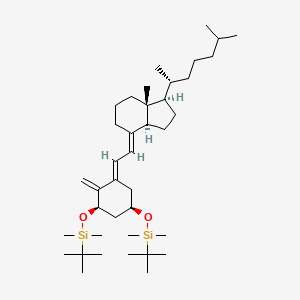
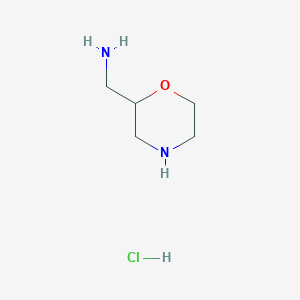

![Ethyl 7-(Morpholin-2-Yl)Pyrazolo[1,5-A]Pyrimidine-3-Carboxylate](/img/structure/B14028197.png)

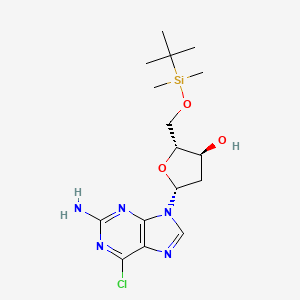
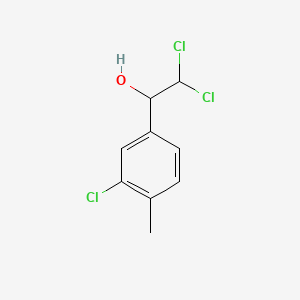
![Benzyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14028214.png)
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)
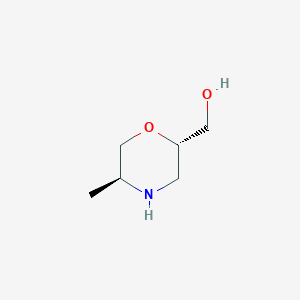
![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
